D-Threitol D-Threitol L-threitol is the L-enantiomer of threitol. It has a role as an algal metabolite. It is an enantiomer of a D-threitol.
l-Threitol is a natural product found in Chlamydomonas reinhardtii with data available.
Brand Name: Vulcanchem
CAS No.: 7493-90-5
VCID: VC7106738
InChI: InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1
SMILES: C(C(C(CO)O)O)O
Molecular Formula: C4H10O4
Molecular Weight: 122.12 g/mol

D-Threitol

CAS No.: 7493-90-5

Cat. No.: VC7106738

Molecular Formula: C4H10O4

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

D-Threitol - 7493-90-5

Specification

CAS No. 7493-90-5
Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
IUPAC Name (2S,3S)-butane-1,2,3,4-tetrol
Standard InChI InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1
Standard InChI Key UNXHWFMMPAWVPI-IMJSIDKUSA-N
Isomeric SMILES C([C@@H]([C@H](CO)O)O)O
SMILES C(C(C(CO)O)O)O
Canonical SMILES C(C(C(CO)O)O)O
Boiling Point 330.5 °C
330.00 to 331.00 °C. @ 760.00 mm Hg
Colorform Bipyramidal tetragonal prisms
White crystals
Melting Point 119-123 °C
121.5 °C
Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/

Introduction

Chemical Structure and Stereochemical Properties

D-Threitol ((2R,3R)-butane-1,2,3,4-tetrol) belongs to the class of sugar alcohols, characterized by the reduction of carbonyl groups to hydroxyl moieties . Its structure features four hydroxyl groups on a four-carbon backbone, with chiral centers at the second and third carbon atoms (Figure 1). The compound’s stereochemistry is defined by the IUPAC name (2R,3R), distinguishing it from its diastereomer erythritol, which has a (2S,3R) configuration .

Table 1: Key Physicochemical Properties of D-Threitol

PropertyValue
Molecular FormulaC4H10O4\text{C}_4\text{H}_{10}\text{O}_4
Average Molecular Weight122.12 g/mol
CAS Registry Number2418-52-2
SMILES NotationOCC@@HC@HCO
InChI KeyUNXHWFMMPAWVPI-QWWZWVQMSA-N

The compound’s solubility in water and polar solvents arises from its hydroxyl groups, enabling participation in hydrogen bonding . Its crystalline structure and stability under ambient conditions make it suitable for synthetic applications .

Biosynthesis and Natural Occurrence

D-Threitol occurs naturally across diverse biological systems. In humans, it is a minor metabolite of D-xylose, with urinary levels fluctuating in metabolic disorders such as pentosuria and galactosemia . Notably, elevated threitol concentrations have been linked to uremia and diabetes mellitus, suggesting its potential as a diagnostic biomarker .

In fungi, D-threitol plays a critical ecological role. The edible mushroom Armillaria mellea produces threitol as a cryoprotectant, while the pathogenic fungus Armillaria luteobubalina secretes it to facilitate colonization of eucalypt roots . Isotopic labeling studies confirm that threitol detected in plant roots during early fungal interaction originates predominantly from the pathogen, implicating it as a signaling molecule .

Physiological Roles and Biological Significance

Cryoprotection in Insects

The Alaskan beetle Upis ceramboides utilizes D-threitol as a cryoprotectant to survive subzero temperatures. This polyol lowers the freezing point of bodily fluids, preventing ice crystal formation and cellular damage .

Fungal-Plant Interactions

In Eucalyptus grandis, exogenous D-threitol application enhances root colonization by Armillaria luteobubalina, a necrotrophic pathogen. Metabolomic profiling reveals that threitol triggers hormonal responses in plant cells, promoting susceptibility to fungal invasion . This mechanism underscores threitol’s role as a preinfection signal in plant-pathogen dynamics.

Human Health Implications

D-Threitol’s association with colorectal cancer and ribose-5-phosphate isomerase deficiency highlights its clinical relevance . Abnormal urinary levels correlate with carbohydrate metabolism derangements, offering diagnostic potential for metabolic disorders .

Industrial and Synthetic Applications

Intermediate in Organic Synthesis

D-Threitol derivatives, such as (-)-2,3-O-isopropylidene-D-threitol, are pivotal in synthesizing carbohydrate-based pharmaceuticals. This compound serves as a protecting group for hydroxyl functionalities, improving reaction yields in glycosylation and nucleoside synthesis .

Table 2: Key Applications of D-Threitol Derivatives

Application AreaFunction
GlycobiologyProbe for glycan structure analysis
Antiviral Agent DevelopmentModification of sugar moieties in drug candidates
Biochemical ResearchSubstrate for enzyme activity assays

Pharmaceutical Research

Threitol-based probes aid in studying enzyme interactions and metabolic pathways. For instance, dithiothreitol (DTT), a thiol derivative, is widely used to maintain protein redox states in vitro .

Analytical Methods for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary methods for detecting D-threitol in biological samples . In metabolomic studies, isotopic labeling (e.g., 13C^{13}\text{C}-threitol) enables tracking of fungal-derived threitol in plant tissues . Urinary threitol levels are assessed to diagnose inborn metabolic errors, with elevated concentrations indicating disorders like galactosemia .

Future Directions and Research Opportunities

Emerging studies propose D-threitol as a therapeutic agent in cryopreservation and antifreeze formulations. Its role in fungal signaling pathways also presents targets for agricultural biocontrol agents. Further research into threitol’s metabolic pathways and enantiomer-specific effects will expand its utility in biotechnology and medicine.

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